Zalypsis
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Zalypsis is synthesized through a series of chemical reactions that involve the formation of the tetrahydroisoquinolone core. The synthetic route typically includes the following steps:
- Formation of the tetrahydroisoquinolone core through cyclization reactions.
- Introduction of functional groups to enhance biological activity.
- Purification and isolation of the final product.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Zalypsis undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates that interact with DNA.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include modified this compound molecules with enhanced or altered biological activity.
Scientific Research Applications
Zalypsis has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of tetrahydroisoquinolone alkaloids.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Zalypsis exerts its effects by binding to DNA and causing double-strand breaks. This triggers a DNA damage response, leading to cell cycle arrest and apoptosis . The compound interacts with molecular targets such as histone-H2AX and p53, which are involved in the DNA damage response pathway .
Comparison with Similar Compounds
Zalypsis is structurally similar to several marine-derived compounds, including:
Jorumycin: Isolated from a Pacific nudibranch.
Ecteinascidins: Isolated from tunicates.
Renieramycins: Isolated from sponges.
Safracins and Saframycins: Isolated from bacteria and sponges.
Uniqueness: this compound stands out due to its potent antitumor activity and ability to induce DNA double-strand breaks, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
[(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHZSUNBOYNQY-DLVGLDQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38F3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044026 | |
Record name | Zalypsis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308359-57-1 | |
Record name | PM-00104 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308359571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zalypsis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PM-00104 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C21EZR41AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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